4-(1,1-Dioxidothiomorpholino)butanoic acid 4-(1,1-Dioxidothiomorpholino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 933738-42-2
VCID: VC4640476
InChI: InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11)
SMILES: C1CS(=O)(=O)CCN1CCCC(=O)O
Molecular Formula: C8H15NO4S
Molecular Weight: 221.27

4-(1,1-Dioxidothiomorpholino)butanoic acid

CAS No.: 933738-42-2

Cat. No.: VC4640476

Molecular Formula: C8H15NO4S

Molecular Weight: 221.27

* For research use only. Not for human or veterinary use.

4-(1,1-Dioxidothiomorpholino)butanoic acid - 933738-42-2

Specification

CAS No. 933738-42-2
Molecular Formula C8H15NO4S
Molecular Weight 221.27
IUPAC Name 4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid
Standard InChI InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11)
Standard InChI Key BEYUEWPAHJGRIH-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCN1CCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s structure combines a butanoic acid backbone with a 1,1-dioxidothiomorpholine group (Figure 1). Key identifiers include:

PropertyValueSource
CAS Registry Number933738-42-2
Molecular FormulaC8H15NO4S\text{C}_8\text{H}_{15}\text{NO}_4\text{S}
Molecular Weight221.27 g/mol
SMILESO=C(O)CCC1NS(=O)(=O)CC1\text{O=C(O)CCC1NS(=O)(=O)CC1}
InChIKeyKWVBKMSCALADDC-UHFFFAOYSA-N

The thiomorpholine ring’s sulfone group (SO2\text{SO}_2) enhances polarity and hydrogen-bonding capacity, influencing solubility and receptor interactions .

Synthetic Analogues

Related derivatives, such as 2-(1,1-dioxidothiomorpholino)-3-methylbutanoic acid (CAS 477858-29-0), highlight structural flexibility. Substitutions at the butanoic acid chain or thiomorpholine ring modulate bioactivity and pharmacokinetics .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech reports high-purity synthesis (>97%) under ISO-certified conditions, though specific protocols remain proprietary . General strategies involve:

  • Thiomorpholine Oxidation: Reaction of thiomorpholine with hydrogen peroxide to form the sulfone .

  • Conjugation with Butanoic Acid: Coupling via nucleophilic substitution or amide bond formation .

Laboratory-Scale Methods

A patented route for analogous compounds involves:

  • Step 1: Ethyl 2-(1,1-dioxidothiomorpholino)acetate (CAS 343334-01-0) synthesis via thiomorpholine sulfonation .

  • Step 2: Hydrolysis of the ester to yield the carboxylic acid .

Physicochemical Properties

Experimental Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityMiscible in polar solvents (e.g., DMSO)
LogP~0.5 (estimated)

Computational Predictions

DFT studies on similar butanoic acid derivatives predict:

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity .

  • Polar Surface Area: 85 Ų, suggesting high membrane permeability .

Pharmacological Applications

mPGES-1 Inhibition

The compound’s thiomorpholine sulfone group mimics prostaglandin E synthase-1 (mPGES-1) inhibitors described in patent DK3109240T3. Such inhibitors suppress PGE2 production while upregulating anti-inflammatory prostacyclins (PGI2) and thromboxanes (TXB2) .

Anticancer Activity

Butanoic acid derivatives (e.g., histone deacetylase inhibitors) demonstrate antiproliferative effects by inducing apoptosis and p21/p53 pathways . While direct evidence for 4-(1,1-dioxidothiomorpholino)butanoic acid is limited, structural analogs show promise in colorectal cancer models .

Research Findings and Computational Insights

Molecular Dynamics Simulations

A 2021 study modeled similar compounds’ binding to mPGES-1, revealing:

  • Key Interactions: Hydrogen bonds with Arg126 and hydrophobic contacts with Leu123 .

  • Binding Affinity: ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}, comparable to NSAIDs .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6) signals at δ 2.82 (s, 3H, CH3), 3.50–3.70 (m, 8H, thiomorpholine) .

  • FT-IR: Peaks at 1685 cm⁻¹ (C=O), 1158 cm⁻¹ (S=O) .

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